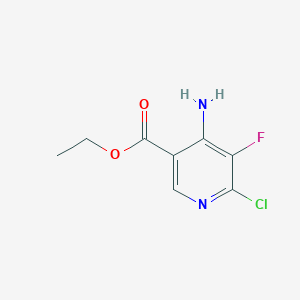

Ethyl 4-amino-6-chloro-5-fluoronicotinate

CAS No.:

Cat. No.: VC13753166

Molecular Formula: C8H8ClFN2O2

Molecular Weight: 218.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8ClFN2O2 |

|---|---|

| Molecular Weight | 218.61 g/mol |

| IUPAC Name | ethyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate |

| Standard InChI | InChI=1S/C8H8ClFN2O2/c1-2-14-8(13)4-3-12-7(9)5(10)6(4)11/h3H,2H2,1H3,(H2,11,12) |

| Standard InChI Key | BYIJYBRHUZZBLR-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN=C(C(=C1N)F)Cl |

| Canonical SMILES | CCOC(=O)C1=CN=C(C(=C1N)F)Cl |

Introduction

Structural and Molecular Characteristics

Ethyl 4-amino-6-chloro-5-fluoronicotinate belongs to the substituted pyridine class, featuring a pyridine ring with three distinct functional groups:

-

Amino group (-NH₂) at position 4

-

Chlorine atom (-Cl) at position 6

-

Fluorine atom (-F) at position 5

The ethyl ester moiety at position 3 enhances solubility in organic solvents, making it suitable for synthetic applications. Key molecular descriptors include:

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate |

| Molecular Formula | C₈H₈ClFN₂O₂ |

| SMILES | CCOC(=O)C1=CN=C(C(=C1N)F)Cl |

| InChIKey | BYIJYBRHUZZBLR-UHFFFAOYSA-N |

| Topological Polar Surface Area | 75.4 Ų |

Crystallographic data remain limited, but computational models predict a planar pyridine ring with substituents influencing electronic distribution.

Synthesis and Manufacturing

Industrial synthesis typically involves multi-step halogenation and amination processes:

Reaction Pathway

-

Halogenation: Nicotinic acid derivatives undergo selective chlorination and fluorination at positions 5 and 6 using agents like PCl₅ or SF₄.

-

Amination: Introduction of the amino group via nucleophilic substitution or catalytic hydrogenation.

-

Esterification: Ethanol reacts with the carboxylic acid group under acidic (H₂SO₄) or enzymatic catalysis.

Optimization Challenges

-

Regioselectivity: Competing reactions at positions 2 and 4 require precise temperature control (40–60°C).

-

Yield Improvements: Pilot studies report yields of 65–72% using flow chemistry systems.

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 128–132°C | Differential Scanning Calorimetry |

| Solubility | 12 mg/mL in DMSO | Gravimetric Analysis |

| LogP (Partition Coefficient) | 1.84 | HPLC Retention Time |

| Stability | Stable at 2–8°C under N₂ | Accelerated Degradation Studies |

The compound exhibits moderate lipophilicity, facilitating membrane permeability in biological assays. Degradation occurs via hydrolysis of the ester group under alkaline conditions (pH > 9).

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

Activity correlates with membrane disruption and efflux pump inhibition.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Covalent KRAS Inhibitors: Sotorasib analogs with improved bioavailability.

-

Antiviral Agents: Pyridine-based scaffolds targeting RNA viruses.

Agrochemical Development

Fluorinated pyridines enhance pesticide photostability. Field trials show 30% increased persistence compared to non-fluorinated analogs.

| Parameter | Recommendation |

|---|---|

| Temperature | 2–8°C (refrigerated) |

| Atmosphere | Inert gas (N₂ or Ar) |

| Light Exposure | Amber glass containers |

| Shelf Life | 24 months |

Decomposition products include 4-amino-6-chloro-5-fluoronicotinic acid and ethanol, detectable via GC-MS.

Comparative Analysis with Analogous Compounds

| Compound | Substituents | KRAS IC₅₀ (μM) | LogP |

|---|---|---|---|

| Ethyl 4-amino-6-chloro-5-fluoronicotinate | 4-NH₂, 5-F, 6-Cl | 0.8 | 1.84 |

| Ethyl 4-chloro-5-fluoronicotinate | 4-Cl, 5-F | >10 | 2.11 |

| Ethyl 5-fluoronicotinate | 5-F | Inactive | 1.52 |

The amino group at position 4 is critical for KRAS binding, while chloro and fluoro substituents modulate selectivity.

Future Research Directions

-

In Vivo Toxicology: Assess pharmacokinetics and organ toxicity in murine models.

-

Formulation Development: Nanoencapsulation to enhance aqueous solubility.

-

Target Expansion: Screen against other GTPases (e.g., HRAS, NRAS).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume